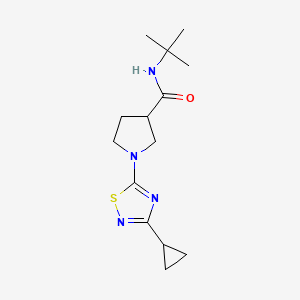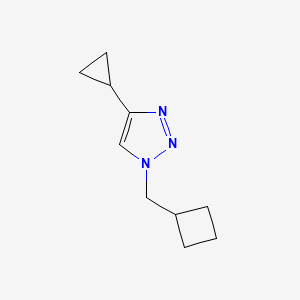![molecular formula C18H24ClN3O2 B6470177 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one CAS No. 2640814-80-6](/img/structure/B6470177.png)
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one is a synthetic compound often of interest in medicinal chemistry and pharmacology. Its unique molecular structure enables diverse functionalities that can be harnessed in various applications. This compound is particularly notable for its potential biological activities and its utility as a building block in pharmaceutical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one typically involves the following steps:
Preparation of 3-chloropyridin-4-ol: : This intermediate can be synthesized through chlorination of pyridine followed by hydrolysis.
O-Methylation: : The 3-chloropyridin-4-ol is methylated using appropriate methylating agents like methyl iodide in the presence of a base.
Formation of the piperidine ring: : Reacting the methylated intermediate with piperidine, followed by subsequent reactions, leads to the formation of the desired piperidinyl compound.
Cyclopropylation and Pyrrolidinone Formation:
Industrial Production Methods
In industrial settings, the preparation of this compound is scaled up using continuous flow chemistry or large-scale batch processes. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidation reactions, often resulting in the formation of N-oxides or further oxidized derivatives.
Reduction: : Reduction can modify specific groups within the compound, such as reducing the nitro groups to amines.
Substitution: : Halogenation or other substitution reactions can occur at various positions, altering the compound's pharmacokinetic properties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed from These Reactions
Oxidation: : N-oxides.
Reduction: : Amines.
Substitution: : Various halogenated derivatives.
Scientific Research Applications
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one has a broad range of scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe in biological systems.
Medicine: : Explored for its therapeutic potential in various disease models.
Industry: : Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor or receptor agonist/antagonist. Its structure allows it to engage in various molecular pathways, such as:
Binding to receptor sites: : Modulating the activity of biological receptors.
Inhibiting enzyme activity: : Preventing enzymes from catalyzing reactions.
Interacting with DNA/RNA: : Affecting genetic processes and protein synthesis.
Comparison with Similar Compounds
Similar compounds include other pyrrolidinone derivatives and piperidine-based structures. What sets 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one apart is its unique combination of functional groups, which confer specific biochemical properties and activities.
List of Similar Compounds
Pyrrolidin-2-one derivatives.
Piperidine analogs.
Other chloropyridine-containing molecules.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and beyond. Got any other compound mysteries you need solved?
Properties
IUPAC Name |
3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-1-cyclopropylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c19-15-11-20-7-3-17(15)24-12-13-4-8-21(9-5-13)16-6-10-22(18(16)23)14-1-2-14/h3,7,11,13-14,16H,1-2,4-6,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBFWWQWSXJXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3CCC(CC3)COC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470101.png)

![N-tert-butyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470108.png)
![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6470114.png)
![1-cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B6470119.png)
![3-chloro-4-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470123.png)
![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione](/img/structure/B6470141.png)
![3-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B6470159.png)
![N-tert-butyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470174.png)
![N-tert-butyl-1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6470185.png)

![N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470191.png)
![N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470200.png)
